N-(3-chloro-4-methylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[[1-(3-morpholin-4-ylpropyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31ClN4O3S/c1-17-7-8-18(15-20(17)25)26-22(30)16-33-23-19-5-2-3-6-21(19)29(24(31)27-23)10-4-9-28-11-13-32-14-12-28/h7-8,15H,2-6,9-14,16H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLWHFWJGMVKRHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCCN4CCOCC4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a complex organic compound with potential pharmaceutical applications. Its structure incorporates a chloro-substituted aromatic ring and a morpholinopropyl moiety linked to a hexahydroquinazoline derivative. This article aims to summarize the biological activities associated with this compound based on available literature.
Chemical Structure
The compound can be represented as follows:
Antimicrobial Properties
Research indicates that derivatives of quinazoline and thioacetamides exhibit significant antimicrobial activity. The presence of the thio group in this compound suggests potential efficacy against various bacterial strains. A study by Kotlyar et al. (2010) demonstrated that similar compounds showed activity against Staphylococcus aureus and Escherichia coli, highlighting the potential of this class of compounds in combating infections .
Anticancer Activity
The hexahydroquinazoline core has been associated with anticancer properties. Compounds containing this moiety have been investigated for their ability to inhibit tumor growth in various cancer cell lines. For instance, studies have shown that quinazoline derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation .
Enzyme Inhibition
This compound may also act as an enzyme inhibitor. Specific studies have indicated that compounds with similar structures inhibit certain kinases involved in cancer progression. This inhibition can lead to reduced cell migration and invasion, which are critical steps in metastasis .
Research Findings and Case Studies
Scientific Research Applications
Anticancer Potential
Research indicates that compounds similar to N-(3-chloro-4-methylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide exhibit promising anticancer properties. In vitro studies have demonstrated that these compounds can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Activity
The compound's structural features suggest it may also possess antimicrobial properties. Similar derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi . Molecular docking studies further support its potential as an antimicrobial agent by predicting favorable binding interactions with key bacterial enzymes .
Anti-inflammatory Effects
In silico evaluations have identified this compound as a candidate for anti-inflammatory activity by acting as a 5-lipoxygenase inhibitor . This mechanism is crucial in managing inflammatory diseases and could lead to the development of new therapeutic agents targeting inflammation.
Case Studies and Research Findings
Comparison with Similar Compounds
Hexahydroquinazolinone vs. Dihydro-/Tetrahydroquinazolinones
- Target Compound: The hexahydroquinazolinone core (1,2,5,6,7,8-hexahydro) offers partial saturation, balancing rigidity and conformational flexibility. This may improve binding to hydrophobic enzyme pockets compared to fully aromatic systems .
- Analog from : The compound 2-(3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-ylthio)-N-(2-(4-chlorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-6-yl)acetamide contains a 3,4-dihydroquinazolinone (unsaturated at positions 1,2) and a tetrahydroquinazolinone (saturated at positions 1,2,3,4). Reduced saturation may decrease metabolic stability due to increased reactivity at unsaturated positions .
Quinazolinone vs. Phthalimide and Pyrazole Cores
- 3-Chloro-N-phenyl-phthalimide (): A phthalimide core with a chloro-phenyl substituent. Phthalimides are rigid, planar structures often used in polymer synthesis but lack the heterocyclic diversity of quinazolinones for targeted bioactivity .
- Pyrazole-Morpholino Derivatives (): Compounds like 5-((arylidene)amino)-3-(methylthio)-N-(4-(3-oxomorpholino)phenyl)-1H-pyrazole-4-carboxamide feature a pyrazole-carboxamide core. Pyrazoles offer hydrogen-bonding sites but may exhibit lower conformational stability than quinazolinones .
Substituent Effects
Q & A
Q. What are the key considerations for synthesizing this compound, and how can reaction conditions be optimized?
Methodological Answer:
- Synthetic Routes : The compound’s core structure involves a hexahydroquinazolinone scaffold linked to a morpholinopropyl group. A multi-step synthesis is required, starting with the formation of the quinazolinone ring via cyclization of thiourea intermediates under acidic conditions, followed by alkylation with 3-morpholinopropyl halides. The final acetamide linkage is achieved via nucleophilic substitution between the thiol group and chloroacetamide derivatives (e.g., using Na₂CO₃ in CH₂Cl₂, as in ).
- Optimization : Critical parameters include temperature control (reflux vs. room temperature), stoichiometric ratios of reagents (e.g., acetyl chloride in ), and purification via gradient chromatography (e.g., MeOH/CH₂Cl₂ gradients) or recrystallization (e.g., ethyl acetate). Yield improvements (~58% in ) require iterative adjustments to reaction times and catalyst selection .
Q. How is the compound structurally characterized, and what analytical techniques are most reliable?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming substituent positions. For example, aromatic protons in the 3-chloro-4-methylphenyl group appear as doublets (δ 7.39–7.16 ppm, J = 8.4 Hz), while the morpholinopropyl chain shows characteristic methylene signals (δ 3.31–2.86 ppm) ().
- Mass Spectrometry : ESI/APCI(+) confirms molecular weight (e.g., m/z 347 [M+H]⁺ in ). High-resolution MS is recommended to distinguish isotopic patterns from chlorine/bromine substituents.
- X-ray Crystallography : For unambiguous confirmation of stereochemistry in the hexahydroquinazolinone ring, though this requires high-purity crystals .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity and binding affinity for target proteins?
Methodological Answer:
- Docking Studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases or proteases). The morpholinopropyl group’s basicity may enhance solubility and hydrogen bonding, while the thioacetamide linker could act as a Michael acceptor for covalent inhibition (similar to ’s fluorophenylacetamide derivatives).
- DFT Calculations : Predict electron density distributions to identify reactive sites (e.g., sulfur atoms in the thioacetamide group). Compare with experimental NMR chemical shifts to validate models .
Q. What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
- Assay Standardization : Variability in cytotoxicity or enzyme inhibition data (e.g., IC₅₀ discrepancies) often stems from differences in cell lines or assay conditions. Adopt protocols from (e.g., Hedgehog pathway inhibitor studies) to ensure consistency.
- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites. For example, the morpholinopropyl group may undergo oxidative metabolism, altering bioavailability .
Q. How can process control and simulation improve scalability for preclinical studies?
Methodological Answer:
- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., in-line FTIR) to track reaction progress during scale-up (, RDF2050108).
- QbD Frameworks : Define critical quality attributes (CQAs) such as particle size distribution (, RDF2050107) for formulations. Use response surface methodology (RSM) to optimize parameters like solvent polarity and mixing rates .
Data Contradiction Analysis
Q. Why do solubility studies show conflicting results for this compound?
Methodological Answer:
- Solvent Systems : Discrepancies arise from solvent polarity (e.g., DMSO vs. aqueous buffers). The morpholinopropyl group enhances water solubility, but the hydrophobic hexahydroquinazolinone core may precipitate in PBS. Use co-solvents (e.g., PEG-400) or surfactants (e.g., Tween-80) for stabilization ().
- pH-Dependent Solubility : Protonation of the morpholine nitrogen (pKa ~7.4) increases solubility in acidic media. Conduct pH-solubility profiling using potentiometric titration .
Experimental Design Recommendations
Q. How to design a robust SAR study for derivatives of this compound?
Methodological Answer:
- Core Modifications : Prioritize substitutions on the hexahydroquinazolinone (e.g., replacing chloro with fluoro) and the acetamide linker (e.g., thio vs. oxy groups).
- Biological Testing : Use orthogonal assays (e.g., enzymatic inhibition + cell viability) to differentiate target-specific effects from nonspecific toxicity. Reference ’s approach for quinazolinone derivatives .
Q. What in vivo models are suitable for pharmacokinetic profiling?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
